molecular formula C₃₀H₄₉NO₅ B1139758 (2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol CAS No. 299172-59-1

(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol

Cat. No. B1139758
M. Wt: 503.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules involving tert-butoxycarbonylamino groups and benzoyl moieties has been explored through various methodologies. For example, the enantioselective synthesis of benzyl compounds using iodolactamization as a key step demonstrates the potential approach to synthesizing complex molecules similar to the target compound (Campbell et al., 2009). Moreover, a stereocontrolled synthesis from L-phenylalanine illustrates another approach for constructing molecules with specific stereochemistry (Nadin et al., 2001).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various spectroscopic techniques and crystallography. For instance, X-ray single-crystal structures provide insight into the arrangement and conformation of molecules, aiding in the understanding of their molecular structure (Huang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds can be inferred from studies on N-tert-butyl-N'-substituted-benzoyl derivatives, revealing information on larvicidal activities and potential reactivity patterns (Huang et al., 2011).

Scientific Research Applications

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution (KR) is a pivotal strategy in asymmetric organic synthesis, offering an alternative to enzymatic methods. This approach is significant for the resolution of racemic mixtures into enantiomerically pure compounds, utilizing chiral catalysts for high enantioselectivity and yield. The process has broad applicability across various compound types, including alcohols, epoxides, and carbonyl derivatives, showcasing the potential utility of complex molecules like "(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol" in catalysis and asymmetric synthesis (Pellissier, 2011).

Environmental Science and Technology

In the realm of environmental science, research focuses on the degradation, fate, and ecotoxicity of chemical compounds, including their potential for causing water pollution and endocrine interference. Studies on related compounds have led to insights into their environmental behaviors, degradation pathways, and impacts on human health and ecosystems, highlighting the importance of understanding complex molecules for environmental protection and public health (Liu & Mabury, 2020; Olaniyan et al., 2020).

Polymer Chemistry

The development of plastic scintillators and other polymer-based technologies often involves complex organic molecules. Research in this area examines the scintillation properties and stability of polymers, aiming to enhance their performance for applications in radiation detection, medical diagnostics, and other fields. Such studies underscore the role of advanced organic compounds in the innovation of new materials and technologies (Salimgareeva & Kolesov, 2005).

Biotechnology and Bioengineering

The microbial production of biologically relevant diols, such as 1,3-propanediol and 2,3-butanediol, is another area where complex organic molecules find application. These processes involve the optimization of fermentation and downstream processing for the efficient production and purification of valuable biochemicals, highlighting the intersection of organic chemistry with biotechnology and industrial microbiology (Xiu & Zeng, 2008).

properties

IUPAC Name

tert-butyl N-[(2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30(35,27(33)25-21-18-17-19-22-25)26(24-32)31-28(34)36-29(2,3)4/h17-23,26,32,35H,5-16,24H2,1-4H3,(H,31,34)/t26-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSQVKYPKAVNOM-FREGXXQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)(C(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC=C[C@@]([C@H](CO)NC(=O)OC(C)(C)C)(C(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol

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